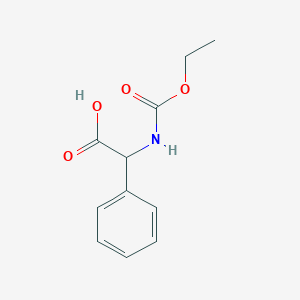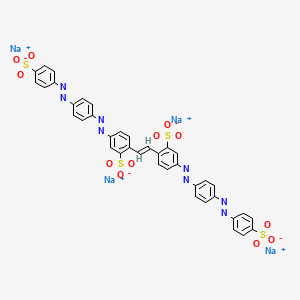
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate typically involves the diazotization of sulfonated aniline derivatives followed by coupling with stilbene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used to substitute the sulfonate groups under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Modified azo compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.
Mecanismo De Acción
The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to be used in aqueous environments. The compound’s vibrant color is due to the extensive conjugation of its double bonds, which absorb light in the visible spectrum.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate
- Direct Orange 39
- Benzenesulfonic acid derivatives
Uniqueness
Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate is unique due to its high stability, intense coloration, and versatility in various applications. Its sulfonate groups provide excellent water solubility, making it suitable for use in aqueous systems, unlike some other azo compounds that may have limited solubility.
Propiedades
Número CAS |
32829-81-5 |
|---|---|
Fórmula molecular |
C38H24N8Na4O12S4 |
Peso molecular |
1004.9 g/mol |
Nombre IUPAC |
tetrasodium;5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfonato-4-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H28N8O12S4.4Na/c47-59(48,49)35-19-15-31(16-20-35)41-39-27-7-11-29(12-8-27)43-45-33-5-3-25(37(23-33)61(53,54)55)1-2-26-4-6-34(24-38(26)62(56,57)58)46-44-30-13-9-28(10-14-30)40-42-32-17-21-36(22-18-32)60(50,51)52;;;;/h1-24H,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,45-43?,46-44?;;;; |
Clave InChI |
NASIMPHPKIXGNK-FMRNPKMESA-J |
SMILES isomérico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane](/img/structure/B13821012.png)
![N-(2,5-dimethylphenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B13821019.png)
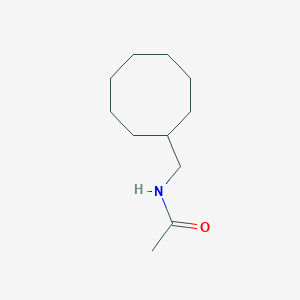
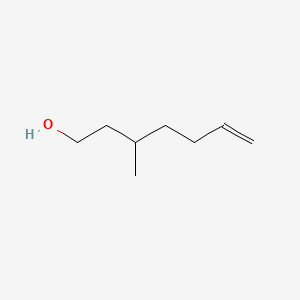

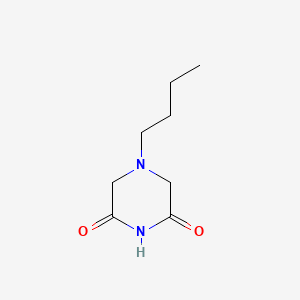
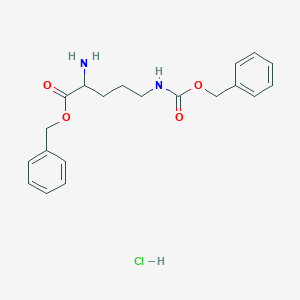
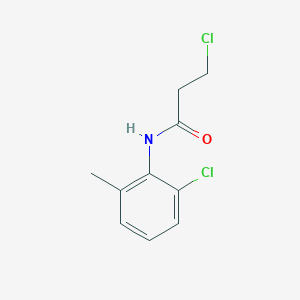
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)



![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
